4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline

Overview

Description

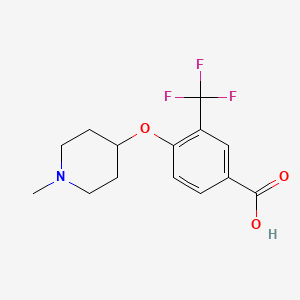

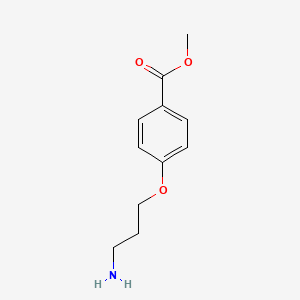

The compound “4-(4-Boc-piperazin-1-yl-methyl)-2-trifluoromethylaniline” is a chemical compound with a complex structure. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a trifluoromethyl group, which can influence the compound’s reactivity and other properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The Boc-piperazin-1-yl-methyl group is a common feature in many bioactive compounds . The trifluoromethylaniline part of the molecule could potentially influence its reactivity and interactions with other molecules .Scientific Research Applications

Piperazine Derivatives in Therapeutic Development

Piperazine derivatives are recognized for their versatility in drug design, offering a broad spectrum of therapeutic applications. These include roles as antipsychotics, antihistamines, antianginals, antidepressants, anticancer agents, antivirals, cardio protectors, anti-inflammatories, and imaging agents (Rathi, Syed, Shin, & Patel, 2016). The structural modification of the piperazine nucleus can lead to significant changes in the medicinal potential of the resulting molecules, indicating the scaffold's flexibility in drug discovery.

Piperazine and DNA Interaction

Hoechst 33258, a derivative of N-methyl piperazine, exemplifies the application of piperazine derivatives in molecular biology, specifically in DNA interaction. This compound binds strongly to the minor groove of double-stranded B-DNA, highlighting its use in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown significant potential in the treatment of tuberculosis, with several molecules displaying potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020). This underscores the importance of piperazine-based compounds in addressing global health challenges posed by resistant bacterial infections.

Pharmacophoric Contributions in Drug Design

Piperazine derivatives contribute critical pharmacophoric elements to the design of ligands for D2-like receptors, which are targets for antipsychotic agents. The modification of arylalkyl substituents on piperazine-based ligands can enhance the potency and selectivity for D2-like receptors, demonstrating the compound's significance in the development of treatments for neuropsychiatric disorders (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Properties

IUPAC Name |

tert-butyl 4-[[4-amino-3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)11-12-4-5-14(21)13(10-12)17(18,19)20/h4-5,10H,6-9,11,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTFRZVIGKMXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703882 | |

| Record name | tert-Butyl 4-{[4-amino-3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859027-30-8 | |

| Record name | tert-Butyl 4-{[4-amino-3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)

![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)

![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

amino]-acetic acid](/img/structure/B3158560.png)